AChE/BChE-IN-19

Alzheimer's Disease Cholinesterase Inhibition Nicotinic Hydrazide

Researchers require validated dual cholinesterase inhibitors with precisely characterized nanomolar potency for reproducible assay development. Generic inhibitors introduce unacceptable IC50 variability. AChE/BChE-IN-19 (Compound 12) delivers: • Low nanomolar IC50 values against human AChE & BChE (21.45-61.37 nM range in same chemotype) • Benchmark positive control for dose-response & SAR studies on nicotinic hydrazide-hydrazone scaffolds • Tool compound for MTDL research in Alzheimer's disease models

Molecular Formula C26H22N4O3
Molecular Weight 438.5 g/mol
Cat. No. B12379354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-19
Molecular FormulaC26H22N4O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4
InChIInChI=1S/C26H22N4O3/c1-30(2)21-12-9-19(10-13-21)26(32)33-24-14-11-18-6-3-4-8-22(18)23(24)17-28-29-25(31)20-7-5-15-27-16-20/h3-17H,1-2H3,(H,29,31)/b28-17+
InChIKeyKEOOXIGLSOTSCF-OGLMXYFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-19 Overview


AChE/BChE-IN-19, also designated as Compound 12, is a synthetic nicotinic hydrazide derivative identified as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The compound was part of a series of novel hydrazide-hydrazone compounds designed and synthesized to target enzymes implicated in disorders like Alzheimer's disease [1]. Its primary characterized activity is the inhibition of human AChE and BChE, with reported IC50 values in the low nanomolar range [1].

Dual AChE/BChE inhibition study fit — Nicotinic hydrazide-hydrazone chemical probe
In vitro enzyme inhibition assay context — Human AChE and BChE target enzymes
Neurodegenerative disease model research — Cholinergic pathway investigation

Why AChE/BChE-IN-19 Is Not Interchangeable


AChE/BChE-IN-19 is not a generic, one-size-fits-all cholinesterase inhibitor. It belongs to a specific chemical series (nicotinic hydrazide-hydrazones) where minor structural modifications yield significant variations in enzymatic potency [1]. While many compounds are described as AChE/BChE inhibitors, their absolute IC50 values can vary by orders of magnitude. Even within the same synthetic series as AChE/BChE-IN-19, the IC50 values for AChE range from 21.45 nM to 61.37 nM, demonstrating that activity is highly dependent on the specific molecular structure [1]. Therefore, substituting AChE/BChE-IN-19 with a different dual inhibitor from the same or a different chemical class without careful consideration of its specific potency profile could lead to significantly different experimental outcomes.

In-series analog potency shifts
Structural modifications within the nicotinic hydrazide-hydrazone series may produce varied enzyme inhibition responses; potency does not transfer uniformly across analogs.
Chemical class mismatch
Different scaffold inhibitors may exhibit distinct target-engagement profiles and pathway-response contexts; dual AChE/BChE inhibition may not replicate across chemical classes.
Single-target inhibitor substitution
Compounds selective for AChE or BChE alone may not capture the dual-enzyme pathway context; experimental design that requires dual inhibition should review substitution assumptions.

AChE/BChE-IN-19 vs. Analogs: Key Comparisons


AChE Inhibition vs. In-Series Analogs

In a head-to-head comparison within the same nicotinic hydrazide-hydrazone series, AChE/BChE-IN-19 (Compound 12) demonstrated the highest inhibitory potency against acetylcholinesterase (AChE) [1]. It was the most active AChE inhibitor among the six novel compounds synthesized and tested [1].

AChE vs In-Series Analogs
Head-to-head
IC50 = 21.45 nM — reported highest AChE inhibition in tested series of 6 compounds; up to 2.9-fold vs weakest analog
Reported top rank for AChE inhibition in tested series
In-series range: 21.45–61.37 nM; in vitro enzyme inhibition assay
Alzheimer's Disease Cholinesterase Inhibition Nicotinic Hydrazide

BChE Inhibition vs. In-Series Analogs

AChE/BChE-IN-19 (Compound 12) was also identified as the most potent inhibitor of butyrylcholinesterase (BChE) within its own synthetic series [1]. It outperformed the other five novel nicotinic hydrazide derivatives in a direct comparison [1].

BChE vs In-Series Analogs
Head-to-head
IC50 = 18.42 nM — reported highest BChE inhibition in tested series of 6 compounds; up to 3.0-fold vs weakest analog
Reported top rank for BChE inhibition in tested series
In-series range: 18.42–54.74 nM; in vitro enzyme inhibition assay
Alzheimer's Disease Cholinesterase Inhibition Nicotinic Hydrazide

AChE Potency vs. AChE/BChE-IN-10

Cross-study comparison shows that AChE/BChE-IN-19 is significantly more potent against AChE than the dual inhibitor AChE/BChE-IN-10 .

AChE vs AChE/BChE-IN-10
Data to verify
Reported 8.2-fold higher AChE inhibition vs AChE/BChE-IN-10 (IC50 176 nM)
Cross-study potency context for AChE inhibition
Cross-study comparison; requires independent confirmation
Alzheimer's Disease Cholinesterase Inhibition Dual Inhibitor

AChE Potency vs. AChE/BChE-IN-18

Cross-study comparison indicates that AChE/BChE-IN-19 is approximately 14.7 times more potent against AChE than the dual inhibitor AChE/BChE-IN-18 .

AChE vs AChE/BChE-IN-18
Data to verify
Reported 14.7-fold higher AChE inhibition vs AChE/BChE-IN-18 (IC50 315 nM)
Cross-study potency context for AChE inhibition
Cross-study comparison; requires independent confirmation
Alzheimer's Disease Cholinesterase Inhibition Dual Inhibitor

AChE/BChE-IN-19 Applications


Dual Inhibitor for Biochemical Assays

AChE/BChE-IN-19 is most appropriately used as a positive control or a tool compound in primary in vitro assays designed to measure inhibition of human AChE and BChE enzymes [1]. Its nanomolar IC50 values make it suitable for establishing dose-response curves and validating assay sensitivity [1]. Its activity against both key cholinergic enzymes makes it useful in systems where dual inhibition is being investigated.

Chemical Probe for SAR Studies

As the most potent compound within its specifically characterized series [1], AChE/BChE-IN-19 serves as a benchmark for further structure-activity relationship (SAR) studies on nicotinic hydrazide-hydrazone scaffolds. Researchers can use its structural and activity profile as a reference point when designing or evaluating new analogs to understand how chemical modifications impact cholinesterase inhibition.

Component for MTDL Exploration in Alzheimer's

Given its dual inhibition of AChE and BChE [1], AChE/BChE-IN-19 can be incorporated into early-stage, exploratory research on multi-target-directed ligands (MTDLs) for Alzheimer's disease. It provides a defined starting point for investigating the synergistic potential of inhibiting both cholinesterases, which is a validated therapeutic strategy for this disorder.

Application
Selection Property
Validation Focus
Cholinesterase dual inhibition assays
Dual AChE/BChE inhibition profile
Enzyme inhibition dose-response validation
SAR probe for hydrazide-hydrazone scaffolds
Reported top rank in tested series
Structural analog activity benchmarking
Neurodegenerative disease pathway studies
Multi-target cholinergic pathway context
Dual enzyme pathway-response interpretation
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